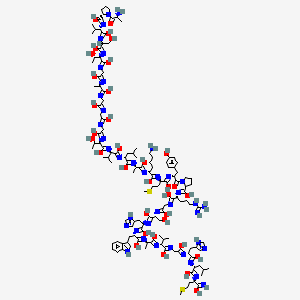

Gastrin Releasing Peptide, rat

Descripción

Propiedades

Número CAS |

119290-92-5 |

|---|---|

Fórmula molecular |

C129H203N39O34S2 |

Peso molecular |

2908.402 |

Nombre IUPAC |

(2S)-N-[(2S)-1-[1-[(2R,3S)-1-[2-[(2R)-1-[2-[2-[2-[(2R,3S)-1-[(2R)-1-[(2R)-1-[(2R)-1-[(2R)-6-amino-1-[(2R)-1-[(2R)-1-[2-[N-[(2R)-5-carbamimidamido-1-[2-[(2R)-1,3-dihydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-[2-hydroxy-2-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-imino-4-methylsulfanylbutan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-imidazol-5-yl)propan-2-yl]iminoethyl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-(1H-imidazol-5-yl)propan-2-yl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-2-hydroxyethyl]imino-2-hydroxyethyl]imino-2-hydroxyethyl]imino-1-hydroxypropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboximidic acid |

InChI |

InChI=1S/C129H203N39O34S2/c1-63(2)44-85(159-124(198)103(67(9)10)165-126(200)105(73(16)172)162-100(179)55-140-95(174)53-139-96(175)54-141-107(181)69(12)147-97(176)56-144-123(197)104(72(15)171)166-119(193)92(60-170)161-125(199)102(66(7)8)164-121(195)94-31-24-40-167(94)127(201)68(11)131)113(187)148-70(13)108(182)153-83(28-21-22-38-130)111(185)154-84(37-43-204-18)112(186)160-90(46-74-32-34-78(173)35-33-74)128(202)168-41-25-30-93(168)120(194)155-82(29-23-39-137-129(133)134)110(184)142-57-99(178)151-91(59-169)118(192)158-89(49-77-52-136-62-146-77)117(191)157-87(47-75-50-138-80-27-20-19-26-79(75)80)114(188)149-71(14)109(183)163-101(65(5)6)122(196)143-58-98(177)150-88(48-76-51-135-61-145-76)116(190)156-86(45-64(3)4)115(189)152-81(106(132)180)36-42-203-17/h19-20,26-27,32-35,50-52,61-73,81-94,101-105,138,169-173H,21-25,28-31,36-49,53-60,130-131H2,1-18H3,(H2,132,180)(H,135,145)(H,136,146)(H,139,175)(H,140,174)(H,141,181)(H,142,184)(H,143,196)(H,144,197)(H,147,176)(H,148,187)(H,149,188)(H,150,177)(H,151,178)(H,152,189)(H,153,182)(H,154,185)(H,155,194)(H,156,190)(H,157,191)(H,158,192)(H,159,198)(H,160,186)(H,161,199)(H,162,179)(H,163,183)(H,164,195)(H,165,200)(H,166,193)(H4,133,134,137)/t68-,69+,70+,71+,72-,73-,81+,82+,83+,84+,85+,86+,87-,88+,89+,90+,91+,92?,93?,94-,101+,102-,103+,104+,105+/m0/s1 |

Clave InChI |

XGQFYBBWFRJBMX-ISLJINAESA-N |

SMILES |

CC(C)CC(C(=NC(CCSC)C(=N)O)O)N=C(C(CC1=CN=CN1)N=C(CN=C(C(C(C)C)N=C(C(C)N=C(C(CC2=CNC3=CC=CC=C32)N=C(C(CC4=CN=CN4)N=C(C(CO)N=C(CN=C(C(CCCNC(=N)N)N=C(C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N=C(C(CCSC)N=C(C(CCCCN)N=C(C(C)N=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(C(C)O)N=C(CN=C(CN=C(CN=C(C(C)N=C(CN=C(C(C(C)O)N=C(C(CO)N=C(C(C(C)C)N=C(C7CCCN7C(=O)C(C)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

GRP and Receptors

GRP and bombesin-like peptides act via a family of three G protein-coupled receptors (GPCRs): the GRP-preferring receptor (GRPR or BB2 receptor), the NMB-preferring receptor (NMBR or BB1 receptor), and the potential orphan receptor, bombesin receptor subtype-3 (BRS-3 or BB3 receptor) . GRP binds to GRP receptors (GRPrs) with high affinity .

GRP in the Brain

GRP mRNA is located in the hypothalamic paraventricular nucleus (PVN), a region that receives neural input from the arcuate nucleus and plays a critical role in food intake and energy balance . GRP is localized to hypothalamic neurons and is a potent inhibitor of basal and growth hormone (GH)-releasing factor-induced GH secretion in the rat . GRP-positive perikarya were observed in the parvocellular neurons of the paraventricular nucleus .

Impact of GRP on Secretion

GRP affects acid secretion and the release of gastrin, somatostatin, and histamine in the rat . GRP (1 nM) showed a marginal acid-stimulatory effect . GRP significantly increased gastrin and somatostatin release to the venous effluent, and the venous gastrin concentration increased significantly during concomitant infusion of somatostatin antiserum . Furthermore, GRP inhibited histamine liberation, and somatostatin antiserum reversed this effect .

GRP and Food Intake

Central administration of bombesin-like peptides elicits a number of behavioral and endocrine responses including a reduction in food intake . Food deprivation significantly decreased GRP mRNA expression, whereas lateral ventricular melanotan II (MTII) administration increased GRP mRNA expression in the PVN . GRP reduces the oral reinforcing properties of sucrose, but the effect is transient, diminishing significantly within 5 min after injection .

Comparación Con Compuestos Similares

Bombesin

Structural Similarities :

- Bombesin is a 14-amino acid peptide originally isolated from amphibian skin. Despite its shorter sequence, bombesin shares a conserved C-terminal region with GRP, which is critical for receptor binding .

- Rat GRP and bombesin both bind to GRPR with high affinity, but GRP has a 10-fold higher selectivity for GRPR over neuromedin B receptors (NMBR) .

Functional Overlap :

Key Difference :

Porcine GRP

Species-Specific Variations :

Functional Insights :

Neuromedin B (NMB)

Receptor Specificity :

Clinical Implications :

- GRPR antagonists (e.g., [⁶⁸Ga]RM2) are used in PET/CT imaging for metastatic breast cancer, whereas NMBR-targeted therapies remain experimental .

Comparative Data Tables

Table 1. Molecular and Functional Properties

Table 2. Receptor Binding Affinities

| Peptide | GRPR (BB2) Affinity (nM) | NMBR (BB1) Affinity (nM) |

|---|---|---|

| GRP, Rat | 0.1–1.0 | >100 |

| Bombesin | 0.5–2.0 | 5–10 |

| Neuromedin B | >100 | 0.3–1.0 |

Data derived from receptor autoradiography studies .

Clinical and Research Implications

- GRPR in Oncology: GRPR is overexpressed in >80% of prostate intraepithelial neoplasias and invasive carcinomas, making it a biomarker for early detection . Radiolabeled GRPR antagonists (e.g., [⁶⁸Ga]RM2) show promise in diagnosing breast and prostate cancers .

- Inflammatory Roles : GRP exacerbates lung inflammation and fibrosis, whereas bombesin-like peptides are less implicated in chronic inflammatory diseases .

- Therapeutic Targeting : Unlike somatostatin receptor ligands (used in neuroendocrine tumors), GRPR-targeted therapies are emerging for hormone-resistant cancers .

Métodos De Preparación

Stepwise Assembly of the Peptide Backbone

The solid-phase synthesis of rat GRP follows a stepwise Fmoc (fluorenylmethyloxycarbonyl) strategy, as demonstrated in porcine GRP synthesis. The 27-residue peptide sequence (Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) is assembled on a Rink amide resin to ensure C-terminal amidation. Coupling reactions employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), with each amino acid added in 4-fold molar excess.

Resin Selection and Side-Chain Protection

Wang resin (100–200 mesh, 1% divinylbenzene) provides optimal swelling properties for rat GRP synthesis. Critical side-chain protecting groups include:

Cleavage and Global Deprotection

Peptide-resin cleavage employs a mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This simultaneously removes side-chain protections and liberates the peptide from the resin. Crude yields typically range from 60–75%, with major impurities consisting of deletion sequences and oxidized methionine residues.

Recombinant DNA Technology for GRP Production

Vector Construction and Host Selection

The rat GRP gene (GenBank Accession NM_012727) is cloned into pET-28a(+) vectors with an N-terminal His₆ tag for nickel-affinity purification. BL21(DE3) E. coli cells demonstrate superior expression yields (∼15 mg/L) compared to mammalian systems, despite challenges in disulfide bond formation.

Fermentation and Inclusion Body Isolation

High-density fermentation (OD₆₀₀ = 20) in Terrific Broth with 0.5 mM IPTG induction at 18°C for 16 hours produces GRP-containing inclusion bodies. Centrifugation (15,000 × g, 30 min) followed by urea-denaturation (8 M urea, 50 mM Tris-HCl, pH 8.0) solubilizes aggregated peptide.

Purification and Characterization

Chromatographic Techniques

Table 1: Optimized HPLC Conditions for Rat GRP Purification

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 × 250 mm | C18, 21.2 × 250 mm |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |

| Gradient | 20–50% B in 30 min | 25–45% B in 45 min |

| Flow Rate | 1.0 mL/min | 8.0 mL/min |

| Detection | 214 nm | 214 nm |

Post-HPLC purification achieves >98% purity, as verified by MALDI-TOF mass spectrometry (Calculated [M+H]⁺: 2853.4 Da; Observed: 2853.2 Da).

Oxidative Folding of Recombinant GRP

Refolding buffer (50 mM Tris-HCl, 2 mM reduced glutathione, 0.2 mM oxidized glutathione, pH 8.5) facilitates correct disulfide pairing between Cys² and Cys¹⁰. Circular dichroism confirms native α-helical content (∼35% at 222 nm) matching synthetic standards.

Functional Validation

Receptor Binding Assays

Competitive displacement studies using ¹²⁵I-Bombesin in rat pancreatic acinar cells show synthetic GRP IC₅₀ = 1.2 ± 0.3 nM, comparable to native peptide (IC₅₀ = 0.9 ± 0.2 nM).

In Vivo Bioactivity Testing

Intravenous administration (10 pmol/kg) in Sprague-Dawley rats stimulates gastrin secretion within 15 minutes (plasma gastrin: 85 ± 12 pg/mL vs. basal 22 ± 5 pg/mL).

Comparative Analysis of Synthesis Methods

Table 2: SPPS vs. Recombinant Production of Rat GRP

| Parameter | SPPS | Recombinant |

|---|---|---|

| Purity | 98–99% | 90–95% |

| Cost per mg | $1,200 | $450 |

| Production Time | 2 weeks | 3 weeks |

| Post-Translational Modifications | None | Requires in vitro folding |

| Scalability | <1 g | >10 g |

Challenges and Optimization Strategies

Methionine oxidation during SPPS is minimized by adding 0.1 M methionine to cleavage cocktails. For recombinant systems, fusion tags (e.g., SUMO) improve solubility but require precise protease cleavage (e.g., Ulp1 protease) .

Q & A

Q. What quality control measures ensure batch-to-batch consistency in synthetic GRP peptides?

- Require HPLC (>95% purity) and mass spectrometry for sequence verification . For longitudinal studies, request additional analyses:

- Peptide content : To standardize concentrations across batches.

- TFA removal : If residual trifluoroacetic acid interferes with cell-based assays .

- Solubility testing : In buffers relevant to the experimental system (e.g., PBS or artificial cerebrospinal fluid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.